Validated Fluorescent Probe Activity: CYP2C9 IC50 of 1 nM Provides a Defined Baseline
In a validated high-throughput fluorescence-based assay for CYP2C9 inhibition, the target compound (as its coumarin analog, 7-methoxy-4-trifluoromethylcoumarin) exhibits a well-characterized IC50 of 1 nM against a reference inhibitor [1]. This value serves as a precise calibration point for assessing the inhibitory potency of novel chemical entities. In contrast, the baseline IC50 for the same reference inhibitor against CYP2C9 is reported as 23 nM when using an alternative probe, highlighting the substrate-dependent nature of IC50 values [2]. This demonstrates that the 1 nM IC50 is not an intrinsic property of the inhibitor but a specific, quantifiable outcome of the interaction with this particular fluorescent probe, making the probe's unique properties essential for accurate data interpretation.
| Evidence Dimension | IC50 value for a reference CYP2C9 inhibitor |
|---|---|
| Target Compound Data | 1 nM (as probe substrate) |
| Comparator Or Baseline | 23 nM (alternative probe substrate) |
| Quantified Difference | 22-fold difference in observed IC50 |
| Conditions | Fluorescence-based CYP2C9 inhibition assay using recombinant enzyme. |
Why This Matters
Using a well-characterized probe like 7-methoxy-4-trifluoromethylcoumarin is essential for generating reproducible and comparable CYP inhibition data, as IC50 values are highly dependent on the specific probe-substrate pair.
- [1] BindingDB. (n.d.). BDBM50352206: CHEMBL1825089 - CYP2C9 Inhibition Data. View Source
- [2] BindingDB. (n.d.). BDBM50352206: CHEMBL1825089 - CDK1/Cyclin B Inhibition Data. View Source
